![molecular formula C17H18Cl2O3 B5118904 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5118904.png)
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions.
Mechanism of Action
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 is a selective β2-adrenergic receptor antagonist, which means that it blocks the binding of β2-adrenergic receptor agonists such as epinephrine and norepinephrine. This leads to a decrease in the activity of β2-adrenergic receptors and a reduction in the downstream signaling pathways that are activated by these receptors.
Biochemical and Physiological Effects:
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and airway smooth muscle relaxation. It has also been shown to decrease glucose uptake and lipolysis in adipose tissue. Additionally, it has been shown to decrease thermogenesis and increase insulin resistance.
Advantages and Limitations for Lab Experiments
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which means that it can be used to investigate the specific role of β2-adrenergic receptors in various physiological and pathological conditions. It is also relatively easy to synthesize and has a long shelf-life.
One limitation of 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 is that it may have off-target effects on other receptors or signaling pathways. Additionally, it may not be suitable for use in certain experimental models or systems.
Future Directions
There are several future directions for research involving 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551. One area of interest is the role of β2-adrenergic receptors in the regulation of glucose and lipid metabolism. Another area of interest is the use of β2-adrenergic receptor antagonists in the treatment of obesity and related metabolic disorders. Additionally, there is a need for further investigation into the off-target effects of 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 and the development of more selective β2-adrenergic receptor antagonists.
Synthesis Methods
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 can be synthesized using a multi-step process starting from 2-methoxy-4-methylphenol. The first step involves the protection of the phenolic hydroxyl group using tert-butyldimethylsilyl chloride. This is followed by the alkylation of the protected phenol with 3-chloropropyl-2,4,6-trimethylphenyl ether. The resulting intermediate is then deprotected using tetrabutylammonium fluoride to yield 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551.
Scientific Research Applications
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used to study the effects of β2-adrenergic receptor activation on heart rate, blood pressure, and airway smooth muscle relaxation. It has also been used to investigate the role of β2-adrenergic receptors in the regulation of glucose metabolism, lipid metabolism, and thermogenesis.
properties
IUPAC Name |
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-12-4-7-15(17(10-12)20-2)21-8-3-9-22-16-11-13(18)5-6-14(16)19/h4-7,10-11H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIORKROLTBOQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5118822.png)
![2-(1-ethyl-4-piperidinyl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5118826.png)

![5-(4-chloro-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5118836.png)
![6-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B5118843.png)
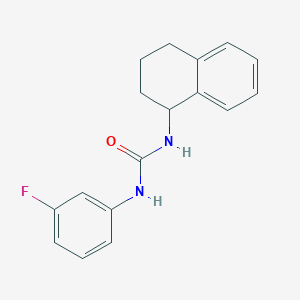
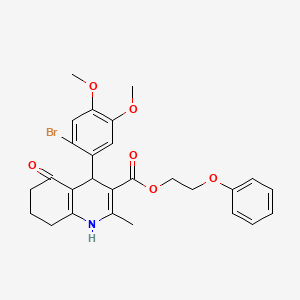
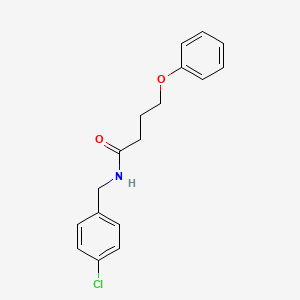
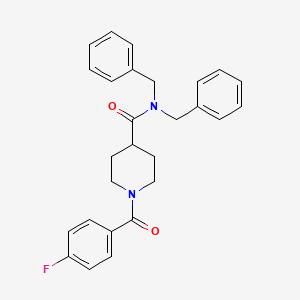
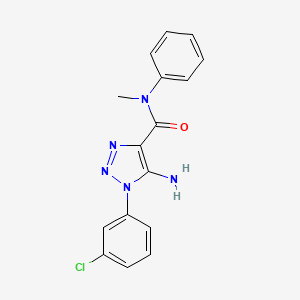
![2-chloro-N-(1-{1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5118883.png)
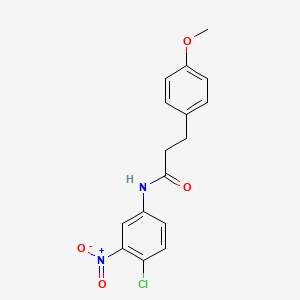
![2-ethyl-1-[(2-hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5118929.png)
